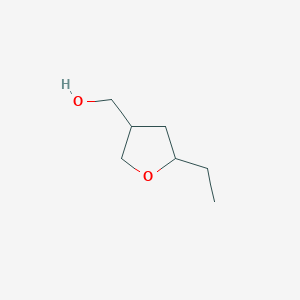
(5-Ethyloxolan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyloxolan-3-yl)methanol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxolane, featuring an ethyl group at the 5-position and a hydroxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyloxolan-3-yl)methanol can be achieved through several methods. One common approach involves the ring-opening of oxirane derivatives followed by subsequent functionalization. For instance, the reaction of 3-ethyloxirane with formaldehyde under acidic conditions can yield this compound. Another method involves the reduction of 5-ethyloxolane-3-carboxylic acid using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of precursors or the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyloxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-ethyloxolane-3-carboxylic acid.
Reduction: Formation of 5-ethyloxolane-3-ol.
Substitution: Formation of various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
(5-Ethyloxolan-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Ethyloxolan-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methyloxolan-3-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(5-Phenyloxolan-3-yl)methanol: Contains a phenyl group, leading to different chemical properties and applications.
(5-Hydroxyoxolan-3-yl)methanol: Features an additional hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
(5-Ethyloxolan-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group at the 5-position and hydroxymethyl group at the 3-position make it a versatile intermediate for various synthetic applications.
Propiedades
Número CAS |
185436-40-2 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(5-ethyloxolan-3-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-7-3-6(4-8)5-9-7/h6-8H,2-5H2,1H3 |
Clave InChI |
RMZXNFFRXBMLRT-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(CO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


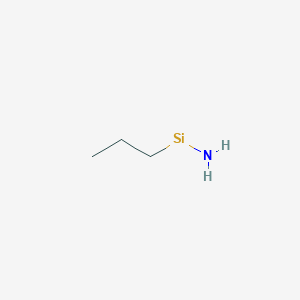
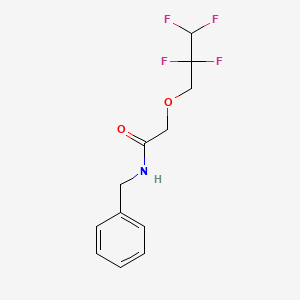
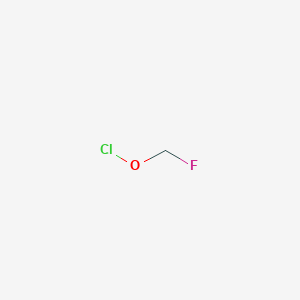


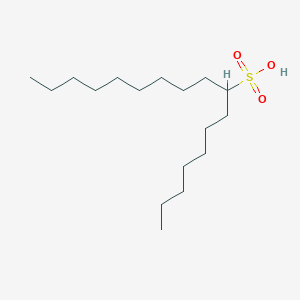
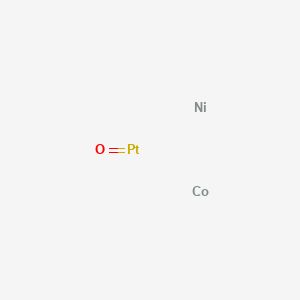

![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)

![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

